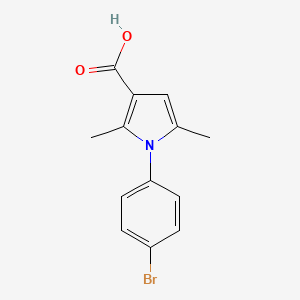

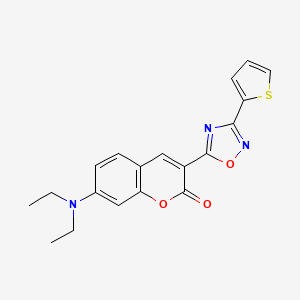

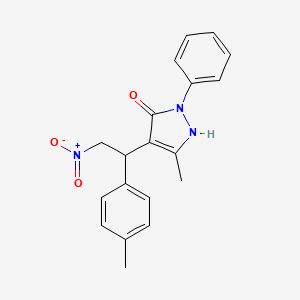

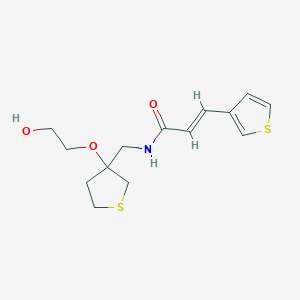

![molecular formula C9H15N3OS B2640314 3-Methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole CAS No. 2199303-52-9](/img/structure/B2640314.png)

3-Methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrrolidine, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Scientific Research Applications

Synthesis of Heterocycles

This compound can be used in the synthesis of heterocycles . Heterocycles are important compounds in organic chemistry, particularly for the synthesis of pharmaceuticals where the heterocyclic structures exhibit a range of functions, such as improving drug selectivity, fat or water solubility, and molecular polarity .

2. Preparation of Piperidine and Pyridine Rings The compound can be used in the preparation of piperidine and pyridine rings . These rings are among the top 25 heterocycles that occur frequently in drug molecules . Piperidine derivatives have been extensively studied as analgesics , and recent research has demonstrated their potential as anticancer drugs acting on various important receptors .

Precursor to Phosphine Ligands

It can be used as a precursor to phosphine ligands for catalytic asymmetric Grignard cross-coupling reactions . This is a key process in the synthesis of complex organic compounds.

Analgesic Agent

The compound has shown potential as an analgesic agent . In one study, a derivative of the compound emerged as a potent analgesic agent, showing equipotency when compared to the reference standard diclofenac sodium .

Organic Synthesis

The compound can be used in the field of organic synthesis . It’s particularly useful in the preparation of 2-methyl-5-(1-methylpyrrolidine-2-yl) pyridine .

Novel Tobacco Products

The compound has potential applications in the development of novel tobacco products . The sensory test data of the product 2-methyl-5-(1-methylpyrrolidine-2-yl) pyridine, prepared using this compound, showed better results compared with nicotine racemate .

properties

IUPAC Name |

3-methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3OS/c1-7-10-9(14-11-7)13-6-8-4-3-5-12(8)2/h8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSAGUQMRQWAET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)OCC2CCCN2C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

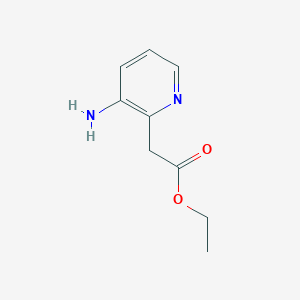

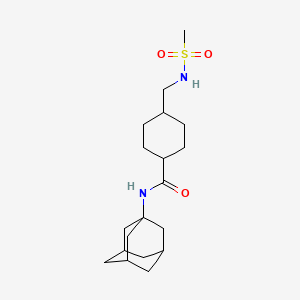

![2-(3-cyclohexyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2640243.png)